Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester

Description

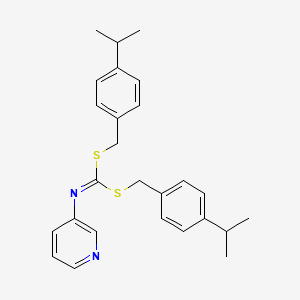

Chemical Structure and Properties Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester (CAS: 51308-75-9) is a sulfur- and nitrogen-containing organoester with the molecular formula C₂₆H₃₀N₂S₂ and a molecular weight of 434.70 g/mol . The compound features a central carbonimidodithioate group linked to a 3-pyridinyl moiety and two para-isopropylbenzyl (4-(1-methylethyl)phenyl)methyl ester groups.

Toxicity Profile

The compound exhibits moderate toxicity across multiple exposure routes. Key toxicological data includes:

Properties

CAS No. |

51308-75-9 |

|---|---|

Molecular Formula |

C26H30N2S2 |

Molecular Weight |

434.7 g/mol |

IUPAC Name |

1,1-bis[(4-propan-2-ylphenyl)methylsulfanyl]-N-pyridin-3-ylmethanimine |

InChI |

InChI=1S/C26H30N2S2/c1-19(2)23-11-7-21(8-12-23)17-29-26(28-25-6-5-15-27-16-25)30-18-22-9-13-24(14-10-22)20(3)4/h5-16,19-20H,17-18H2,1-4H3 |

InChI Key |

WKSPJMUKEYTLGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CSC(=NC2=CN=CC=C2)SCC3=CC=C(C=C3)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Carbonimidodithioic acid derivatives generally involves the reaction of appropriate amines or heterocyclic amines with carbon disulfide (CS2) followed by esterification with benzyl-type alcohols. For this particular compound, the 3-pyridinyl amine is reacted with carbon disulfide to form the intermediate dithiocarbamate salt, which is then esterified with bis((4-(1-methylethyl)phenyl)methyl) groups.

Stepwise Preparation Procedure

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 3-Aminopyridine + Carbon Disulfide (CS2) | Formation of 3-pyridinyl dithiocarbamate intermediate | Typically in presence of base such as NaOH or KOH in aqueous or alcoholic medium |

| 2 | Bis((4-(1-methylethyl)phenyl)methyl) chloride or bromide | Alkylation/esterification of dithiocarbamate intermediate | Performed under controlled temperature (0-25°C) to avoid side reactions |

| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound | Yields typically range from 60-80% |

Detailed Reaction Conditions

- Formation of dithiocarbamate salt: 3-Aminopyridine is dissolved in an aqueous or alcoholic solution with a mild base to deprotonate the amine. Carbon disulfide is added dropwise under stirring at low temperature (0–5°C) to prevent decomposition. The reaction proceeds to form the dithiocarbamate salt.

- Esterification step: The dithiocarbamate salt is reacted with bis((4-(1-methylethyl)phenyl)methyl) halide (chloride or bromide) in an organic solvent such as dichloromethane or acetone. The reaction is typically performed at 0–25°C for several hours.

- Work-up: The reaction mixture is quenched with water, and the organic layer is separated. The crude product is purified by recrystallization from ethanol or by column chromatography using silica gel.

Alternative Synthetic Routes

Some literature suggests the use of direct condensation of carbonimidodithioic acid derivatives with benzyl alcohol derivatives under acidic catalysis, but this method is less common due to lower yields and side reactions.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Values | Comments |

|---|---|---|

| Starting amine | 3-Aminopyridine | Purity >99% recommended |

| Carbon disulfide amount | 1.0 eq | Stoichiometric to amine |

| Base used | NaOH or KOH | 1.0–1.2 eq to neutralize H2S formed |

| Solvent for dithiocarbamate formation | Water or ethanol | Polar solvents preferred |

| Alkylating agent | bis((4-(1-methylethyl)phenyl)methyl) chloride/bromide | Prepared separately or commercially available |

| Alkylation solvent | Dichloromethane, acetone | Dry solvents preferred |

| Reaction temperature | 0–25°C | Controlled to prevent decomposition |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization or silica gel chromatography | Solvent choice affects purity |

| Yield | 60–80% | Dependent on reaction control and purification |

Chemical Reactions Analysis

Types of Reactions

Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbonimidodithioate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

The compound Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications, supported by comprehensive data and documented case studies.

Agricultural Chemistry

Carbonimidodithioic acid derivatives are often explored for their potential as agrochemicals. They can act as effective fungicides and herbicides due to their ability to inhibit specific biochemical pathways in pests and weeds.

- Case Study : Research has shown that certain derivatives of carbonimidodithioic acid exhibit significant antifungal activity against various plant pathogens, leading to improved crop yield and health.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

- Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of carbonimidodithioic acid derivatives that showed promising results as anti-cancer agents, with mechanisms involving apoptosis induction in cancer cells.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of new materials, particularly polymers.

- Data Table: Properties of Polymers Derived from Carbonimidodithioic Acid Esters

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Decomposes above 250°C |

These polymers demonstrate enhanced mechanical properties compared to traditional materials, making them suitable for various industrial applications.

Coordination Chemistry

The ability of carbonimidodithioic acid derivatives to form complexes with metal ions has implications for coordination chemistry.

- Research Insight : Complexes formed with transition metals have shown catalytic activity in various organic transformations, suggesting potential applications in green chemistry.

Mechanism of Action

The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous carbonimidodithioate esters, focusing on molecular properties, toxicity, and decomposition behavior:

Key Findings from Comparative Analysis:

Structural Influence on Toxicity :

- The target compound (C₂₆H₃₀N₂S₂) exhibits higher acute toxicity (LD₅₀ = 1590 mg/kg) compared to its tert-butyl-substituted analog (LD₅₀ > 1000 mg/kg) . This difference may arise from the reduced steric hindrance of isopropyl groups, enhancing bioavailability and reactivity.

- The smaller methyl ester derivative (C₁₈H₂₂N₂S₂) lacks toxicity data, but its lower molecular weight suggests reduced persistence in biological systems .

Thermal Decomposition Behavior: The target compound releases SOₓ and POₓ, whereas the tert-butyl analog emits NOₓ and SOₓ . This divergence highlights the role of substituents in dictating decomposition pathways.

Substituent Effects on Molecular Weight :

- Replacement of isopropyl with tert-butyl groups increases molecular weight by 28 g/mol (434.70 vs. 462.76), likely due to the bulkier tert-butyl moiety .

Functional Group Variations :

- The 1-methylethyl phenylmethyl ester (CAS: 106054-23-3) features a mixed substituent profile, combining isopropyl and benzyl groups. However, the absence of toxicity data limits direct comparisons .

Research Implications

- Agrochemical Potential: The structural similarity of these compounds to buthiobate (a known pesticide) suggests possible pesticidal applications, though further studies are needed .

- Safety Considerations : The target compound’s moderate toxicity and hazardous decomposition products necessitate strict handling protocols in industrial settings .

Biological Activity

Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure comprising a carbonimidodithioic acid core linked to a pyridine ring and two bulky alkyl phenyl groups. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, related imidoyl dichlorides have shown efficacy against gram-negative bacteria and fungi, suggesting that the carbonimidodithioic acid derivative may exhibit comparable antimicrobial effects .

Table 1: Antimicrobial Activity of Related Compounds

Anticancer Activity

In silico analyses have identified pathways potentially influenced by compounds similar to carbonimidodithioic acid in cancer development. Notably, compounds from the same chemical family have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of a related compound on ovarian cancer cells, the mean IC50 value was found to be 0.577 µM, indicating potent activity against these cells . This suggests that carbonimidodithioic acid derivatives could also possess significant anticancer properties.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|

| Related Compound | Ovarian Cancer | 0.577 | |

| Carbonimidodithioic acid analogs | Various | Hypothetical based on structure |

Other Pharmacological Activities

The pharmacological profile of carbonimidodithioic acid derivatives may extend beyond antimicrobial and anticancer activities. Research into similar compounds suggests potential neuroprotective effects and modulation of ion channels, which could open avenues for therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1-methylethyl)phenyl)methyl) ester, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sequential esterification and coupling reactions. A plausible route starts with the preparation of the 3-pyridinyl carbonimidodithioic acid core, followed by reaction with bis((4-isopropylphenyl)methyl) bromide under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates include the free acid form of the carbonimidodithioic acid and the activated ester precursor. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or membrane-based separation for high-purity isolation .

| Synthetic Step | Key Reagents/Conditions | Intermediate |

|---|---|---|

| Core acid preparation | Thiourea, HCl, 3-pyridinecarboxaldehyde | 3-pyridinyl carbonimidodithioic acid |

| Esterification | Bis((4-isopropylphenyl)methyl) bromide, K₂CO₃, DMF | Activated ester intermediate |

| Purification | Column chromatography or membrane separation | Final product (>95% purity) |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is critical for confirming the ester linkages and substituent positions. Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic C=S (1050–1250 cm⁻¹) and ester C=O (1720–1750 cm⁻¹) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity assessment, HPLC with a C18 column and UV detection (λ = 254 nm) is recommended .

Q. What solvent systems are optimal for solubilizing and purifying this compound?

- Methodological Answer : The compound exhibits limited solubility in polar protic solvents (e.g., water, methanol) but dissolves well in aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). For recrystallization, a DCM/hexane (1:3) mixture yields high-purity crystals. Membrane separation technologies (e.g., nanofiltration) can isolate the compound from reaction byproducts without thermal degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in catalytic or ligand applications?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron density of the carbonimidodithioic acid core and predict coordination behavior with transition metals (e.g., Pd, Cu). Experimental validation involves synthesizing metal complexes and analyzing their stability via cyclic voltammetry or X-ray Absorption Spectroscopy (XAS). Comparative studies with analogous ligands (e.g., dithiocarbamates) clarify structure-activity relationships .

Q. What computational strategies are suitable for predicting the compound’s behavior in heterogeneous systems?

- Methodological Answer : Molecular Dynamics (MD) simulations with force fields (e.g., OPLS-AA) model interactions in solvent or solid-state environments. Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods assess reactivity at catalytic surfaces. Process simulation software (e.g., Aspen Plus) optimizes large-scale synthesis parameters, such as reaction kinetics and mass transfer .

Q. How can contradictions in reported data (e.g., conflicting solubility or stability profiles) be systematically addressed?

- Methodological Answer : Conduct controlled experiments varying critical parameters (temperature, solvent polarity, trace impurities) to identify confounding factors. Cross-validate results using orthogonal techniques: e.g., compare thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) for stability assessments. Meta-analyses of literature data should account for methodological differences (e.g., NMR solvent effects) and align findings with theoretical frameworks (e.g., Hansen solubility parameters) .

Methodological Framework Integration

- Theoretical Linkage : Anchor studies to coordination chemistry or organocatalysis theories. For example, use Hard-Soft Acid-Base (HSAB) theory to explain metal-ligand preferences .

- Experimental Design : Employ a factorial design to explore multifactorial influences (e.g., solvent, temperature, catalyst loading) on synthetic yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.